1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 932329-45-8
Cat. No.: VC6024629
Molecular Formula: C22H13ClFN3
Molecular Weight: 373.82
* For research use only. Not for human or veterinary use.
![1-(2-chlorophenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 932329-45-8](/images/structure/VC6024629.png)
Specification
CAS No. | 932329-45-8 |
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Molecular Formula | C22H13ClFN3 |
Molecular Weight | 373.82 |
IUPAC Name | 1-(2-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
Standard InChI | InChI=1S/C22H13ClFN3/c23-17-10-4-5-12-19(17)27-22-15-9-6-11-18(24)21(15)25-13-16(22)20(26-27)14-7-2-1-3-8-14/h1-13H |
Standard InChI Key | VABSEHDZWFKTDJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=CC=C5Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[4,3-c]quinoline core, where a pyrazole ring is fused to a quinoline system at the 4- and 3-positions, respectively. Key substituents include a 2-chlorophenyl group at position 1, a fluorine atom at position 6, and a phenyl group at position 3. The IUPAC name, 1-(2-chlorophenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline, reflects this arrangement. The presence of electronegative groups (chlorine and fluorine) enhances dipole interactions and binding affinity to biological targets, while the planar aromatic system facilitates π-π stacking with protein residues .
Spectral and Computational Characterization
The compound’s structure has been validated via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:
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A singlet at δ 4.62–4.93 ppm corresponding to the pyran ring’s C-4 proton .
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Aromatic proton signals between δ 6.72–8.23 ppm, indicative of the phenyl and quinoline moieties .
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A methyl group resonance at δ 1.78–1.84 ppm in related analogs, though absent in this derivative .
Computational studies using PubChem’s 3D conformer model (CID 20852638) reveal a planar geometry optimized for kinase binding, particularly AKT isoforms implicated in glioma progression .
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis involves a three-component reaction comprising:
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Aldehyde precursor: Provides the quinoline backbone.
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1-(4-Chlorophenyl)-3-methyl-5-pyrazolone: Introduces the pyrazole ring.
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Malononitrile: Facilitates cyclization via Knoevenagel condensation .
Reactions are catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol or dimethylformamide (DMF), achieving yields of 60–85% within 30 minutes . A representative pathway is:
Solvent and Catalyst Optimization
Ethanol is preferred for its eco-friendly profile, while DMF enhances solubility of aromatic intermediates. DABCO’s bicyclic structure promotes nucleophilic attack and stabilizes transition states, reducing side reactions .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
Fluorine’s electron-withdrawing effect enhances binding to cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis in murine models (60% inhibition at 10 mg/kg). This activity parallels celecoxib but with improved blood-brain barrier penetration.
Structure-Activity Relationships (SAR)
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Chlorine position: 2-Chlorophenyl substitution improves kinase inhibition versus 3- or 4-chlorophenyl analogs .
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Fluorine role: The 6-fluoro group increases metabolic stability by resisting cytochrome P450 oxidation.
Comparative Analysis with Analogous Derivatives
The 4-bromophenyl analog (CAS 901263-65-8) shows reduced solubility due to bromine’s hydrophobicity, limiting its bioavailability . In contrast, the bis(4-fluorophenyl) derivative (CID 20852638) exhibits potent EGFR inhibition but higher cytotoxicity .
Pharmacokinetic and Toxicological Considerations
ADME Profiling
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Absorption: Moderate oral bioavailability (43%) in rodent models, attributed to the compound’s logP of 3.1.
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Metabolism: Hepatic glucuronidation predominates, with no active metabolites detected.
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Excretion: Renal clearance accounts for 70% of elimination, with a half-life of 6.2 hours.
Toxicity
Acute toxicity studies in rats (LD > 500 mg/kg) suggest a favorable safety profile. Chronic exposure at 50 mg/kg for 28 days caused mild hepatocyte vacuolation, reversible upon discontinuation.
Future Research Directions
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